molecular formula C8H8BrClZn B14877752 4-Chloro-3,5-dimethylphenylZinc bromide

4-Chloro-3,5-dimethylphenylZinc bromide

Cat. No.: B14877752
M. Wt: 284.9 g/mol
InChI Key: TYTDRYAKHCYJOS-UHFFFAOYSA-M
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Description

4-Chloro-3,5-dimethylphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3,5-dimethylphenylzinc bromide can be synthesized through the reaction of 4-chloro-3,5-dimethylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically involves the use of a Grignard reagent, such as 4-chloro-3,5-dimethylphenylmagnesium bromide, which reacts with zinc bromide to form the desired organozinc compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of automated reactors and precise temperature control to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethylphenylzinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4-Chloro-3,5-dimethylphenylzinc bromide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3,5-dimethylphenylzinc bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C8H8BrClZn

Molecular Weight

284.9 g/mol

IUPAC Name

bromozinc(1+);2-chloro-1,3-dimethylbenzene-5-ide

InChI

InChI=1S/C8H8Cl.BrH.Zn/c1-6-4-3-5-7(2)8(6)9;;/h4-5H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

TYTDRYAKHCYJOS-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C[C-]=C1)C)Cl.[Zn+]Br

Origin of Product

United States

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